3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde
Overview
Description
3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a dioxolane ring and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced by reacting the thiophene derivative with ethylene glycol in the presence of an acid catalyst to form the acetal.
Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the dioxolane ring, making it less versatile in certain synthetic applications.
3-(1,3-Dioxolan-2-yl)benzaldehyde: Contains a benzene ring instead of a thiophene ring, resulting in different electronic properties.
2-(1,3-Dioxolan-2-yl)thiophene: Lacks the aldehyde group, limiting its reactivity in certain chemical reactions.
Uniqueness: 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both the dioxolane ring and the aldehyde group, which confer distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-5-7-6(1-4-12-7)8-10-2-3-11-8/h1,4-5,8H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVGDDQWOXDTOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467707 | |
Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13250-83-4 | |
Record name | 3-(1,3-Dioxolan-2-yl)-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13250-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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